molecular formula C20H16N4O3 B11041706 2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11041706
M. Wt: 360.4 g/mol
InChI Key: KAKLIISZFLQTCQ-UHFFFAOYSA-N
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Description

2,4-Diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H16N4O3/c1-26-12-5-2-10(3-6-12)16-13-7-4-11(25)8-15(13)27-20-17(16)18(22)14(9-21)19(23)24-20/h2-8,16,25H,1H3,(H4,22,23,24)

InChI Key

KAKLIISZFLQTCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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